molecular formula C16H15N5O4S B11243388 1,1'-[3-ethyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[3-ethyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11243388
M. Wt: 373.4 g/mol
InChI Key: QKJZOPGUFWKACB-UHFFFAOYSA-N
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Description

1,1’-[3-ethyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone is a complex heterocyclic compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines.

Preparation Methods

The synthesis of 1,1’-[3-ethyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone typically involves the reaction of hydrazonoyl halides with appropriate starting materials. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of triethylamine . The reaction conditions often involve the use of absolute ethanol as a solvent and may require heating to facilitate the reaction.

Chemical Reactions Analysis

1,1’-[3-ethyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium hydroxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or carbonyl derivatives, while reduction can lead to amine or alcohol derivatives .

Scientific Research Applications

1,1’-[3-ethyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[3-ethyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to biological effects such as antimicrobial or anticancer activity. The specific pathways involved depend on the biological context and the target organism or cell type .

Comparison with Similar Compounds

1,1’-[3-ethyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone is unique due to its specific structural features and biological activities. Similar compounds include other 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, such as:

These compounds share some structural similarities but differ in their specific substituents and biological activities, highlighting the unique properties of 1,1’-[3-ethyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone .

Properties

Molecular Formula

C16H15N5O4S

Molecular Weight

373.4 g/mol

IUPAC Name

1-[5-acetyl-3-ethyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C16H15N5O4S/c1-4-13-17-18-16-20(13)19(10(3)23)14(15(26-16)9(2)22)11-5-7-12(8-6-11)21(24)25/h5-8H,4H2,1-3H3

InChI Key

QKJZOPGUFWKACB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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